
4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a compound with the following chemical formula:
- It contains a cyclohexene ring with a carboxylic acid group and a hydroxyl group attached. The presence of ^13C isotopes at specific positions in the cyclohexene ring makes it a labeled compound.
- This compound is used in various scientific applications due to its unique isotopic labeling.
4-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: C7H7O3
.Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves introducing ^13C isotopes into the cyclohexene ring. One common method is to start with commercially available ^13C-labeled precursors and perform chemical transformations.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route. For example, one approach involves the Diels-Alder reaction between a ^13C-labeled diene and a dienophile.
Industrial Production: While not widely produced industrially, researchers synthesize it in laboratories for specialized applications.
Analyse Des Réactions Chimiques
Reactions: It can undergo various reactions typical of carboxylic acids, including oxidation, esterification, and decarboxylation.
Common Reagents and Conditions: Reagents like strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) are used.
Major Products: Hydroxylation at the cyclohexene ring and esterification with alcohols are common reactions.
Applications De Recherche Scientifique
Chemistry: Used as a stable isotope-labeled standard for nuclear magnetic resonance (NMR) spectroscopy.
Biology: Tracing metabolic pathways and studying enzyme kinetics.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control in pharmaceuticals and environmental monitoring.
Mécanisme D'action
- The compound itself does not exert specific effects; its value lies in its isotopic labeling.
- Researchers use it to track metabolic pathways, study protein-ligand interactions, and understand drug metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other labeled carboxylic acids, such as ^13C-labeled benzoic acid or other isotopically labeled derivatives.
Uniqueness: The specific position of ^13C isotopes in the cyclohexene ring distinguishes it from other labeled compounds.
Propriétés
Numéro CAS |
287399-28-4 |
|---|---|
Formule moléculaire |
C7H6O3 |
Poids moléculaire |
145.070 g/mol |
Nom IUPAC |
4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clé InChI |
FJKROLUGYXJWQN-BNUYUSEDSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
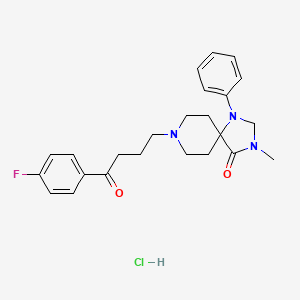
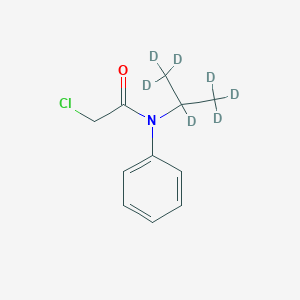
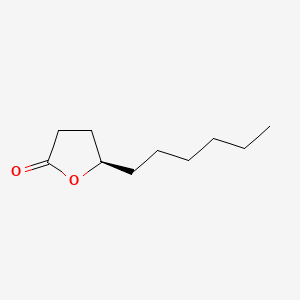
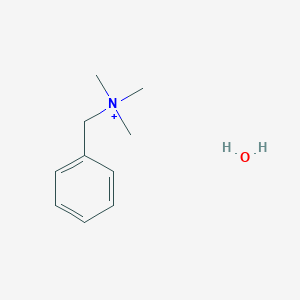
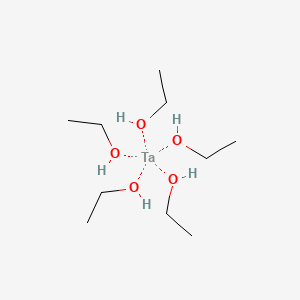


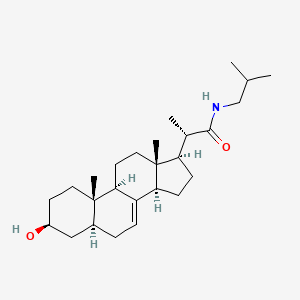

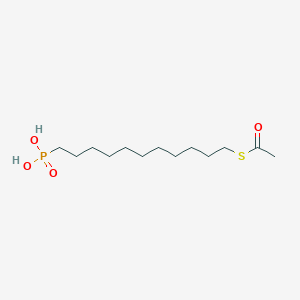
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)
